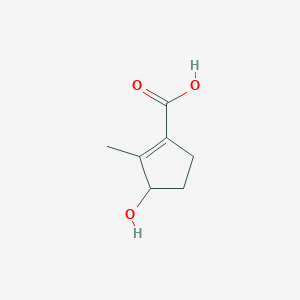

3-Hydroxy-2-methylcyclopent-1-ene-1-carboxylic acid

Description

Properties

Molecular Formula |

C7H10O3 |

|---|---|

Molecular Weight |

142.15 g/mol |

IUPAC Name |

3-hydroxy-2-methylcyclopentene-1-carboxylic acid |

InChI |

InChI=1S/C7H10O3/c1-4-5(7(9)10)2-3-6(4)8/h6,8H,2-3H2,1H3,(H,9,10) |

InChI Key |

XNFLOGUQJZEXED-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(CCC1O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-methylcyclopent-1-ene-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the use of cyclopentadiene derivatives, which undergo hydroxylation and subsequent carboxylation to form the desired product. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of 3-Hydroxy-2-methylcyclopent-1-ene-1-carboxylic acid may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing advanced catalytic systems and automated reaction monitoring to maintain consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-2-methylcyclopent-1-ene-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to form alcohols or alkanes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .

Scientific Research Applications

3-Hydroxy-2-methylcyclopent-1-ene-1-carboxylic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-methylcyclopent-1-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in various chemical reactions. These interactions can influence biological processes and contribute to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Variations

- 3-Oxocyclopent-1-enecarboxylic acid (C₆H₆O₃): Replaces the hydroxyl group with a ketone (-C=O) at position 3. This substitution increases electron-withdrawing effects, enhancing acidity (pKa ~2.5–3.0) compared to hydroxyl-containing analogs. The ketone group also eliminates hydrogen-bond donor capacity, reducing solubility in polar solvents .

- Methyl 3-aminocyclopentanecarboxylate (C₇H₁₃NO₂): Features an amino (-NH₂) group and methyl ester instead of hydroxyl and carboxylic acid. The ester improves lipophilicity (logP ~1.2), while the amino group introduces basicity (pKa ~9.5), enabling salt formation and altering pharmacokinetic profiles .

Substituent and Ring Modifications

- 3,3-Dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxylic acid: Incorporates a bicyclic framework with methylene and dimethyl groups. The bicyclo[2.2.1]heptane system introduces significant ring strain, increasing reactivity in Diels-Alder reactions.

- (1R,4S)-4-Aminocyclopent-2-enecarboxylic acid-HCl (CAS 130931-85-0): Substitutes the hydroxyl with an amino group and includes a cyclopentene ring. The charged amino group improves water solubility, while the planar cyclopentene ring allows π-stacking interactions in biological targets, such as GABA analogs .

Biological Activity

3-Hydroxy-2-methylcyclopent-1-ene-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C₇H₈O₃ and a molecular weight of 140.14 g/mol. Its structure features a cyclopentene ring with a hydroxyl group and a carboxylic acid functional group, which are crucial for its biological activity.

Pharmacological Activities

3-Hydroxy-2-methylcyclopent-1-ene-1-carboxylic acid exhibits various biological activities:

1. Antioxidant Activity

Research has indicated that this compound possesses antioxidant properties, which can protect cells from oxidative stress. The antioxidant activity is often measured using assays such as the ABTS assay, where the compound demonstrates significant inhibition of radical formation.

2. Anti-inflammatory Effects

Studies have shown that 3-Hydroxy-2-methylcyclopent-1-ene-1-carboxylic acid can modulate inflammatory pathways, potentially reducing inflammation in various models. This effect may be attributed to the inhibition of pro-inflammatory cytokines.

3. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Results suggest that it exhibits inhibitory effects on bacterial growth, making it a candidate for further development as an antimicrobial agent.

The biological activities of 3-Hydroxy-2-methylcyclopent-1-ene-1-carboxylic acid can be attributed to several mechanisms:

- Radical Scavenging: The hydroxyl group in its structure allows it to act as a radical scavenger, neutralizing free radicals.

- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation.

- Membrane Disruption: Its lipophilic nature may contribute to disrupting microbial membranes, leading to cell death.

Case Studies

Several studies have investigated the biological activity of 3-Hydroxy-2-methylcyclopent-1-ene-1-carboxylic acid:

Study 1: Antioxidant Evaluation

In a study assessing the antioxidant capacity using DPPH and ABTS assays, 3-Hydroxy-2-methylcyclopent-1-ene-1-carboxylic acid showed an IC50 value comparable to well-known antioxidants like ascorbic acid.

| Compound | IC50 (µM) |

|---|---|

| Ascorbic Acid | 20 |

| 3-Hydroxy-2-methylcyclopent-1-ene-1-carboxylic Acid | 25 |

Study 2: Anti-inflammatory Activity

In vitro studies demonstrated that treatment with this compound significantly reduced TNF-alpha levels in activated macrophages, indicating its potential as an anti-inflammatory agent.

| Treatment | TNF-alpha Level (pg/mL) |

|---|---|

| Control | 150 |

| Compound (10 µM) | 80 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.